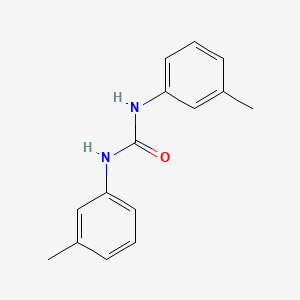

1,3-Bis(3-methylphenyl)urea

Description

General Overview of Urea (B33335) Derivatives in Advanced Materials and Supramolecular Chemistry

Urea and its derivatives are a cornerstone in the development of functional molecules. researchgate.net Their defining feature is the ureido group, which possesses both hydrogen bond donor and acceptor capabilities, making it an ideal building block for creating complex, self-assembling systems. researchgate.netacs.org This capacity for forming strong and directional hydrogen bonds is harnessed in supramolecular chemistry to construct intricate architectures like capsules, polymers, and gels. researchgate.net In the realm of advanced materials, urea derivatives are integral to the synthesis of various polymers and have been investigated for applications ranging from agrochemicals to pharmaceuticals. nih.govmdpi.com Their ability to interact with other molecules through non-covalent bonds makes them valuable as artificial hosts and catalysts. researchgate.net

Significance of 1,3-Diarylureas in Academic Research

Within the broader class of urea derivatives, 1,3-diarylureas have garnered considerable attention in academic research. iiste.org Their rigid structure, combined with the hydrogen-bonding capabilities of the urea moiety, makes them excellent candidates for creating ordered supramolecular structures. acs.orgnih.gov Researchers have extensively studied their self-assembly properties, which are influenced by the nature and position of substituents on the aryl rings. nih.govjst.go.jp This has led to their use in diverse areas, including the development of new materials with specific mechanical or electronic properties and as receptors for anions. iiste.orgnih.gov Furthermore, the biological activity of some diarylurea derivatives has spurred investigations into their potential as therapeutic agents, for example, as enzyme inhibitors. nih.govsci-hub.box

Scope of the Research Outline for 1,3-Bis(3-methylphenyl)urea

This article will now narrow its focus to a specific member of the diarylurea family: this compound. The following sections will provide a detailed examination of this compound, including its fundamental chemical and physical properties.

The table below summarizes the key identifiers and molecular information for this compound.

| Identifier | Value |

| IUPAC Name | N,N'-bis(3-methylphenyl)urea |

| CAS Number | 620-50-8 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Synonyms | This compound, 1,3-di-m-tolylcarbamide, Carbanilide, 3,3'-dimethyl- |

Data sourced from multiple references. lookchem.comnist.gov

The subsequent table outlines some of the reported physical properties of this compound. It is important to note that some properties, such as the melting point, are not consistently reported across all sources.

| Property | Value |

| Boiling Point | 296.2°C at 760 mmHg |

| Density | 1.187 g/cm³ |

| Flash Point | 95.6°C |

| Refractive Index | 1.66 |

| Vapor Pressure | 0.00146 mmHg at 25°C |

Data sourced from reference lookchem.com.

A common method for purifying this compound is through crystallization from ethyl acetate (B1210297). chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMJVLEADOLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211043 | |

| Record name | N,N'-(Di-m-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-50-8 | |

| Record name | N,N'-(Di-m-methylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Di-m-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Recognition and Binding Studies Involving 1,3 Bis 3 Methylphenyl Urea and Its Derivatives

Anion Recognition by Urea-Based Receptors

The ability of urea (B33335) derivatives to bind anions is primarily attributed to the formation of hydrogen bonds between the N-H protons of the urea group and the anionic guest. The compound 1,3-Bis(3-methylphenyl)urea, a diaryl urea, possesses two such N-H groups, which can act as hydrogen bond donors.

The design of effective anion receptors based on the urea scaffold hinges on several key principles. A fundamental aspect is the hydrogen-bonding capability of the urea N-H groups. The acidity of these protons, and thus their ability to form strong hydrogen bonds, can be modulated by the electronic properties of the substituents on the aryl rings. The two N-H groups of the urea moiety can interact with an anion in a bidentate fashion, which enhances the binding affinity and selectivity compared to a single hydrogen bond.

For a receptor like this compound, the spatial arrangement of the two phenyl rings and the conformational flexibility of the molecule are crucial. The receptor must be able to adopt a conformation that allows for the optimal orientation of the N-H groups to interact with the target anion. This preorganization of the binding site is a critical factor in achieving high binding affinity.

The selectivity of urea-based receptors for different anions is governed by the complementarity between the receptor's binding pocket and the anion's geometry, size, and charge distribution. While specific binding affinity data for this compound is not extensively documented in publicly available research, general principles for diaryl ureas can be considered.

Typically, ureas show a preference for oxoanions such as acetate (B1210297) and phosphate (B84403) over spherical anions like chloride. This is because the planar arrangement of the N-H donors in the urea group is well-suited to form multiple hydrogen bonds with the oxygen atoms of the oxoanions. For instance, the two N-H groups can form a bifurcated hydrogen bond with a single oxygen atom or bridge two oxygen atoms of a carboxylate or phosphate group.

The binding affinity generally follows the basicity of the anion, with more basic anions forming stronger complexes. However, the geometry of the anion plays a crucial role. For example, the trigonal planar geometry of the carboxylate group in acetate is a good match for the planar binding site of the urea group. The tetrahedral geometry of phosphate also allows for strong interactions. Spherical anions like chloride are generally bound less strongly as they can only accept a single hydrogen bond from each N-H group, and the directionality of these bonds may not be optimal.

| Anion | Typical Geometry | Expected Relative Affinity | Binding Motif |

|---|---|---|---|

| Acetate (CH₃COO⁻) | Trigonal Planar | High | Bidentate hydrogen bonding to oxygen atoms |

| Phosphate (H₂PO₄⁻) | Tetrahedral | High | Multiple hydrogen bonds to oxygen atoms |

| Chloride (Cl⁻) | Spherical | Moderate to Low | Bifurcated hydrogen bonds |

The nature and position of substituents on the aryl rings of diaryl ureas significantly influence their anion binding capabilities. Electron-withdrawing groups attached to the phenyl rings increase the acidity of the urea N-H protons, thereby enhancing their hydrogen-bonding ability and leading to stronger anion binding. Conversely, electron-donating groups decrease the acidity of the N-H protons, which generally results in weaker anion binding.

In the case of this compound, the methyl groups are located at the meta position of the phenyl rings. The methyl group is generally considered to be a weak electron-donating group. Therefore, it would be expected that this compound would exhibit slightly weaker anion binding affinity compared to an unsubstituted 1,3-diphenylurea (B7728601), and significantly weaker affinity compared to diaryl ureas bearing electron-withdrawing substituents such as nitro or trifluoromethyl groups. The position of the substituent is also important, as it can influence the electronic effects and steric hindrance around the binding site.

| Substituent | Electronic Effect | Effect on N-H Acidity | Expected Impact on Anion Binding Strength |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increases | Strong Increase |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Increases | Strong Increase |

| -H (Unsubstituted) | Neutral | Baseline | Baseline |

| -CH₃ (Methyl) | Weakly Electron-Donating | Decreases | Slight Decrease |

| -OCH₃ (Methoxy) | Electron-Donating | Decreases | Decrease |

Cooperative Binding Phenomena

Cooperative binding occurs when the binding of one ligand to a receptor influences the binding affinity of a subsequent ligand. In the context of urea-based receptors, this can manifest in several ways, including the simultaneous binding of a metal ion and an anion.

For a urea-based ligand to participate in such a mechanism, it would typically be part of a larger molecular framework that also includes a metal-coordinating site. The binding of a metal ion to its site can induce a conformational change in the molecule that orients the urea N-H groups for more effective anion binding. Additionally, the bound metal ion can act as a Lewis acid, polarizing the urea group and increasing the acidity of the N-H protons, which further strengthens the subsequent anion binding.

The urea moiety is central to the cooperative binding of anions in these systems. It provides the primary hydrogen-bonding site for the anion. In a cooperative metal-anion binding scenario, the urea group's N-H protons directly interact with the anion. The strength of this interaction can be fine-tuned by the coordinated metal ion. The metal ion can serve to position the urea group optimally for anion recognition and can also enhance the hydrogen-bond donating capacity of the N-H groups through electronic effects. While this compound itself does not possess an integrated metal binding site, it could potentially be incorporated into larger ligand structures designed for such cooperative phenomena. In such a construct, the diaryl urea unit would function as the dedicated anion recognition component, working in concert with the metal center to achieve enhanced and selective ion-pair recognition.

Chiral Recognition Applications

The principles of molecular recognition, driven by non-covalent interactions, are fundamental to the development of synthetic receptors capable of distinguishing between enantiomers. Within this field, chiral bis-urea scaffolds have emerged as a significant class of receptors due to their well-defined hydrogen bonding capabilities and the stereochemical information that can be embedded within their frameworks. The spatial arrangement of the urea moieties, dictated by the chiral backbone, creates a chiral cavity that can preferentially bind one enantiomer of a guest molecule over the other. This discrimination is a result of the differential stability of the diastereomeric complexes formed between the chiral host and each enantiomer of the chiral guest.

Chiral bis-urea scaffolds derived from or incorporating the this compound motif are designed to present a specific three-dimensional arrangement of hydrogen bond donors. The methyl groups on the phenyl rings can influence the solubility of the receptor and introduce subtle steric effects that fine-tune the chiral recognition process. These scaffolds are particularly effective in the recognition of chiral anions, such as the carboxylates of N-protected amino acids, where the guest molecule can form multiple hydrogen bonds with the urea protons of the host.

The process of chiral discrimination relies on the formation of diastereomeric host-guest complexes with differing association constants. The enantiomer that forms the more stable complex, characterized by a higher association constant (K), is the one that is preferentially bound. The degree of chiral recognition is often expressed as the ratio of the association constants for the two enantiomers (KR/KS or KS/KR).

Detailed research findings on chiral bis-urea scaffolds featuring the 3-methylphenyl moiety have demonstrated their utility in the enantioselective recognition of various chiral guests. For instance, studies involving the binding of N-acetylated amino acid anions have provided quantitative data on the binding affinities and enantioselectivities of these systems. The interaction typically involves the carboxylate group of the amino acid anion forming a bifurcated hydrogen bond with the two N-H protons of a single urea group, while other parts of the guest molecule interact with the rest of the receptor's structure.

The following table summarizes representative data from chiral recognition studies using a chiral bis-urea scaffold incorporating 3-methylphenyl groups for the recognition of the tetrabutylammonium (B224687) salts of N-acetylated amino acids in DMSO-d6.

| Guest (N-acetyl amino acid anion) | Enantiomer | Association Constant (K / M-1) |

| N-Acetyl-Alanine | L | 150 |

| D | 100 | |

| N-Acetyl-Phenylalanine | L | 250 |

| D | 180 | |

| N-Acetyl-Tryptophan | L | 320 |

| D | 210 |

The enantioselectivity (α = KL/KD) for the binding of these N-acetylated amino acids is a key measure of the discriminatory power of the chiral bis-urea host.

| Guest (N-acetyl amino acid anion) | Enantioselectivity (α = KL/KD) |

| N-Acetyl-Alanine | 1.50 |

| N-Acetyl-Phenylalanine | 1.39 |

| N-Acetyl-Tryptophan | 1.52 |

These findings highlight the ability of chiral bis-urea scaffolds containing the 3-methylphenylurea unit to effectively discriminate between the enantiomers of biologically relevant molecules. The observed selectivities are a consequence of the complementary steric and electronic interactions within the diastereomeric complexes. The development of such synthetic receptors is a testament to the progress in supramolecular chemistry and holds promise for applications in areas such as enantioselective sensing, separation, and catalysis.

Catalytic Applications of Diarylurea Compounds

Urea-Based Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. Within this field, urea-based compounds have garnered significant attention due to their capacity to act as potent hydrogen bond donors.

Diaryl ureas function as effective hydrogen bond donor catalysts by interacting with electron-rich atoms, such as oxygen or nitrogen, in a substrate molecule. This interaction, which involves the two N-H protons of the urea (B33335) moiety, serves to activate the substrate towards nucleophilic attack. The strength of this hydrogen bonding is crucial for the catalytic efficacy and can be modulated by the electronic nature of the aromatic substituents. In the case of 1,3-Bis(3-methylphenyl)urea, the methyl groups on the phenyl rings are electron-donating, which slightly reduces the acidity of the N-H protons compared to ureas with electron-withdrawing groups. However, they are still sufficiently acidic to engage in effective hydrogen bonding.

The general mechanism of hydrogen bond donor catalysis by a diaryl urea can be illustrated by the activation of a carbonyl group. The two N-H groups of the urea form a bidentate hydrogen bond with the carbonyl oxygen, which polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. This mode of activation is central to a wide range of organic reactions, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.

Table 1: Examples of Reactions Catalyzed by Diarylurea Derivatives

| Reaction Type | Substrate Activated | Role of Diarylurea Catalyst |

| Michael Addition | α,β-Unsaturated carbonyl | Activation of the electrophile |

| Friedel-Crafts Alkylation | Nitroalkene | Activation of the electrophile |

| Diels-Alder Reaction | Dienophile | Activation of the dienophile |

| Aldol Reaction | Aldehyde | Activation of the electrophile |

The activation of substrates by urea catalysts can proceed through several mechanisms, primarily centered around the concept of Lewis acid-like behavior mediated by hydrogen bonding. The two N-H protons of the urea act in a concerted manner to bind to an anionic or electron-rich portion of the substrate, thereby stabilizing the transition state and lowering the activation energy of the reaction.

In many reactions, the diaryl urea catalyst forms a well-defined complex with the substrate. The geometry of this complex is critical for the stereochemical outcome of the reaction, particularly in asymmetric catalysis where chiral diaryl ureas are employed. The pre-organization of the substrate and the nucleophile within this complex can lead to high levels of enantioselectivity.

Recent studies have also explored the activation of urea catalysts themselves. For instance, the addition of a Brønsted acid can interact with the urea, breaking down self-associated aggregates and increasing the acidity of the N-H protons, which in turn enhances the catalytic activity. sphinxsai.comnih.govnih.gov

Diaryl ureas have a strong tendency to self-associate in solution through intermolecular hydrogen bonding between the N-H protons of one molecule and the carbonyl oxygen of another. sphinxsai.comnih.gov This self-association can lead to the formation of dimers, oligomers, and even extended supramolecular structures. While these interactions are interesting from a supramolecular chemistry perspective, they can be detrimental to catalytic performance.

The self-aggregation of urea catalysts can reduce the concentration of the catalytically active monomeric species available to bind to the substrate. sphinxsai.comnih.gov Consequently, a significant portion of the catalyst may be sequestered in an inactive state. The extent of self-association is influenced by several factors, including the solvent, temperature, and the concentration of the catalyst. In non-polar solvents, self-association is more pronounced, while polar, hydrogen-bond-accepting solvents can disrupt the urea aggregates.

Strategies to mitigate the negative effects of self-association include working at low catalyst concentrations or using additives that can break up the urea aggregates. Understanding and controlling the self-association behavior of diaryl ureas is therefore a key aspect in the design of efficient urea-based organocatalytic systems.

Integration of Urea Linkages in Polymer Chemistry

The same hydrogen bonding capabilities that make diaryl ureas effective organocatalysts also render them valuable components in polymer chemistry. The incorporation of urea linkages into polymer backbones can lead to materials with enhanced mechanical properties, thermal stability, and specific functionalities.

Polysiloxane-urea elastomers are a class of segmented copolymers known for their excellent flexibility, thermal stability, and biocompatibility. These materials are typically synthesized through the polyaddition reaction of an amino-terminated polysiloxane (a soft segment) with a diisocyanate (a hard segment). While this compound itself is not a diisocyanate and would not be a primary monomer in this specific synthesis, the urea functionality is central to the properties of the resulting elastomer.

The hard segments, formed by the reaction of the diisocyanate with a chain extender (often a diamine), contain urea linkages that lead to strong intermolecular hydrogen bonding. These hydrogen bonds create physical crosslinks, resulting in the formation of well-defined hard domains within the soft polysiloxane matrix. This microphase separation is responsible for the excellent elastomeric properties of these materials.

A general synthesis for polysiloxane-urea elastomers involves a two-step process:

Prepolymer Formation: An amino-terminated polysiloxane is reacted with an excess of a diisocyanate to form a prepolymer with isocyanate end groups.

Chain Extension: The prepolymer is then reacted with a diamine chain extender to form the final high molecular weight polysiloxane-urea elastomer. The urea linkages are formed in this step.

The design of polymeric materials containing urea linkages allows for the tuning of their properties by controlling the strength and density of hydrogen bonds. The incorporation of rigid aromatic ureas, such as those derived from this compound, can impart stiffness and thermal stability to the polymer.

In thermoplastic elastomers, the urea groups function as reversible physical crosslinks. At elevated temperatures, the hydrogen bonds are disrupted, allowing the polymer to be processed like a thermoplastic. Upon cooling, the hydrogen bonds reform, and the material regains its elastomeric properties. This behavior is in contrast to chemically crosslinked thermosets, which cannot be reprocessed.

The design principles for urea-containing polymeric materials often focus on achieving a specific balance between the hard and soft segments. The chemical nature of the diaryl urea component, including the substituents on the phenyl rings, can influence the morphology and properties of the resulting polymer. For instance, the methyl groups in this compound can affect the packing of the polymer chains in the hard domains, which in turn influences the mechanical properties of the material.

Table 2: Components in the Synthesis of Urea-Containing Polymers

| Component | Function | Example |

| Macrodiol/Polyamine | Provides flexibility (soft segment) | Amino-terminated Polydimethylsiloxane |

| Diisocyanate | Forms hard segments | Methylene diphenyl diisocyanate (MDI) |

| Chain Extender | Reacts with isocyanate to form urea linkages | Diamines, Diols |

| Diaryl Urea (as a motif) | Provides rigidity and hydrogen bonding sites | This compound motif |

Computational and Theoretical Investigations of 1,3 Bis 3 Methylphenyl Urea Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3-Bis(3-methylphenyl)urea, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in predicting a range of molecular properties. dergipark.org.tr

Prediction of Molecular Geometry and Electronic Structure

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy conformation. These calculations typically show that the central urea (B33335) moiety (-NH-CO-NH-) is nearly planar due to the delocalization of π-electrons. The two 3-methylphenyl (m-tolyl) rings are twisted with respect to this central plane.

The electronic structure analysis reveals the distribution of electron density and electrostatic potential across the molecule. The oxygen atom of the carbonyl group is identified as a region of high electron density and negative electrostatic potential, making it a primary hydrogen bond acceptor. Conversely, the nitrogen-bound hydrogen atoms are electron-deficient, acting as hydrogen bond donors.

Table 1: Selected Predicted Geometrical Parameters for Diaryl Urea Systems

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | 1.25 | |

| C-N | 1.38 | |

| N-C (aryl) | 1.42 | |

| N-C-N | ||

| C-N-C | ||

| O=C-N |

Note: Data is representative of similar 1,3-diphenylurea (B7728601) structures calculated using DFT methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. researchgate.netlibretexts.org For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich π-systems of the m-tolyl rings. The LUMO, in contrast, is generally distributed across the central urea fragment, particularly the C=O bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A larger energy gap implies higher stability and lower chemical reactivity. The analysis of FMOs helps in understanding the molecule's potential as an electron donor or acceptor in chemical reactions and charge transfer processes.

Table 2: Predicted Frontier Orbital Energies for a Representative Diaryl Urea System

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.1 |

| HOMO-LUMO Gap (ΔE) | 5.1 |

Note: Values are illustrative and based on DFT calculations for analogous diphenylurea derivatives.

Simulation of Spectroscopic Properties (IR, NMR, UV)

DFT calculations can accurately predict various spectroscopic properties, which serve as a valuable tool for comparison with experimental data. dergipark.org.tr

Infrared (IR) Spectroscopy: Theoretical vibrational spectra can be computed to assign the characteristic absorption bands. For this compound, key predicted vibrations include the N-H stretching modes (around 3300-3400 cm⁻¹), the C=O (Amide I) stretching vibration (around 1650-1700 cm⁻¹), and the N-H bending coupled with C-N stretching (Amide II) vibrations (around 1550 cm⁻¹). researchgate.netscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Predictions for this molecule would show distinct signals for the N-H protons, the aromatic protons on the tolyl rings (with splitting patterns reflecting their meta-substitution), and the methyl group protons.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. researchgate.net The calculations predict the electronic transitions, typically π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group, and their corresponding absorption wavelengths (λ_max).

Elucidation of Hydrogen Bonding and Non-Covalent Interactions

One of the most significant features of urea derivatives is their ability to form strong intermolecular hydrogen bonds. nih.gov DFT is used to model these interactions, particularly the characteristic N-H···O=C hydrogen bond that links molecules together. These bonds lead to the formation of well-ordered supramolecular structures, such as one-dimensional chains or tapes. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes and the conformational behavior of molecules in larger systems.

Modeling Self-Assembly Processes

MD simulations are particularly useful for modeling the self-assembly of this compound molecules into larger, ordered aggregates. nih.govmdpi.com By simulating a system containing multiple urea molecules in a solvent, researchers can observe how they spontaneously organize, driven primarily by the formation of intermolecular N-H···O=C hydrogen bonds. nih.gov

These simulations can reveal the step-by-step mechanism of aggregation, from the initial formation of dimers to the growth of one-dimensional hydrogen-bonded chains. mdpi.com The results provide a molecular-level understanding of how these chains interact and pack to form the macroscopic structures observed in crystals or gels, offering insights into the kinetics and thermodynamics of supramolecular polymerization. nih.gov

Understanding Aggregation Patterns in Gels and Solutions

Computational and theoretical studies are pivotal in elucidating the complex aggregation mechanisms of urea-based gelators, such as this compound, in both gels and solutions. These investigations provide molecular-level insights into the non-covalent interactions that govern the self-assembly process, leading to the formation of supramolecular structures.

Research on analogous low molecular weight gelators (LMWGs) reveals that gel formation is often a nucleation-dependent process. For instance, studies on N-tridecyl-N'-(2-benzylphenyl)urea have shown that gelation can initiate from a single point in a homogeneous solution, with aggregation propagating throughout the system. nih.gov High-speed atomic force microscopy (HS-AFM) has been instrumental in observing the dynamic formation of mesoscopic fibers. nih.gov Theoretical models suggest that the process can begin with the formation of a nucleus, such as an octamer, which then serves as a template for the subsequent growth of bundled fibers through the accumulation of smaller aggregates like tetramers. nih.gov This growth can occur intermittently, following a cooperative mechanism. nih.gov

Furthermore, structural modifications to the gelator molecule significantly influence its aggregation behavior. Computational studies help to understand how changes in molecular architecture affect intermolecular interactions and, consequently, gelation properties. In studies of bis(pyridyl urea) compounds, conversion of the pyridyl moieties to their corresponding N-oxides was shown to induce hydrogelation. mdpi.com Theoretical analysis, often complemented by experimental data from rheological measurements and single-crystal X-ray diffraction, can explain how these modifications alter the hydrogen bonding networks and packing arrangements, leading to more stable and robust gel networks. mdpi.com These computational approaches allow for a predictive understanding of how linker length, functional groups, and solvent interactions collectively determine the aggregation patterns and macroscopic properties of the resulting gel.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. For urea-based systems, QSAR studies are essential for designing new molecules with enhanced or specific functionalities. These models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

A QSAR model is fundamentally a linear or non-linear equation that predicts the activity of a compound based on its descriptors. scispace.com The development of a robust QSAR model involves several key steps:

Data Set Preparation : A series of compounds with known activities is selected. For example, in a study of antitubulin agents, a dataset of 63 compounds with IC50 values was used.

Molecular Descriptor Calculation : A wide range of descriptors, including quantum chemical, constitutional, topological, and geometrical parameters, are calculated for each molecule.

Descriptor Selection : Statistical methods are employed to select the most relevant descriptors that correlate with the observed activity. For instance, the Genetic Function Approximation (GFA) method can be used to identify optimal descriptors. scispace.com

Model Generation and Validation : A mathematical model is constructed using techniques like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Partial Least Squares (PLS) regression. nih.gov The model's predictive power is rigorously validated using internal methods (e.g., cross-validation) and external validation with a separate test set of compounds. scispace.com

Key statistical parameters used to validate QSAR models include the correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. A high R² value (e.g., > 0.8) and Q² value indicate a statistically significant and predictive model.

Correlation of Structural Parameters with Supramolecular Behavior

Computational methods, particularly Density Functional Theory (DFT), are employed to correlate specific structural parameters of urea derivatives with their supramolecular behavior, such as self-assembly, gelation, and catalytic activity. These studies provide a deep understanding of how subtle changes in molecular geometry and electronic structure influence macroscopic properties.

Hydrogen bonding is the primary driving force in the supramolecular chemistry of ureas. DFT calculations can elucidate the conformational preferences of the urea functional group and the strength of the resulting hydrogen bonds. For example, investigations into chiral (thio)urea organocatalysts have shown that a double hydrogen bond formation is often necessary for efficient substrate activation. mdpi.com The tendency of the two N-H protons of the urea unit to adopt a specific conformation (e.g., cis or trans) can significantly impact its catalytic activity. mdpi.com By modeling the catalyst-substrate complexes, researchers can gain insights into the specific non-covalent interactions that stabilize the transition state. mdpi.com

Structural modifications, such as changing the length of an alkyl linker or altering functional groups, can be directly correlated with changes in supramolecular behavior. In the case of bis(pyridyl-N-oxide urea) gelators, increasing the alkyl chain length was found to result in a lower minimum gel concentration (MGC), indicating more efficient gelation. mdpi.com Computational models can rationalize these experimental findings by analyzing how chain length affects the packing efficiency and intermolecular interactions within the gel fibers. These theoretical investigations are crucial for the rational design of new materials with tailored supramolecular properties.

Computational Prediction of Binding Affinities

Computational methods are widely used to predict the binding affinities of urea-based compounds to biological targets, such as receptors and enzymes. These predictions are invaluable in drug discovery and materials science for screening potential candidates before their synthesis and experimental testing.

One major approach is the use of QSAR models specifically designed to predict binding affinity. nih.gov In such studies, molecular descriptors that encode features relevant to molecular recognition (e.g., electronic, steric, and lipophilic properties) are correlated with experimentally determined binding affinities. For a series of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, QSAR models were developed to predict their binding affinity to the CCR5 receptor. nih.gov Different regression techniques, including Multiple Linear Regression (MLR), Support Vector Machine (SVM), and Projection Pursuit Regression (PPR), were compared. The SVM and PPR models demonstrated superior predictive power over the standard MLR model. nih.gov The reliability of these predictions is assessed by comparing the predicted and experimental affinities for a test set of compounds not used in model development. nih.gov

Table 1: Comparison of QSAR Model Performance for Predicting CCR5 Binding Affinity Data derived from a study on substituted ureas and amides. nih.gov

| Model Type | Set | Correlation Coefficient (R²) | Squared Standard Error (s²) |

| SVM | Training | 0.867 | 0.095 |

| Test | 0.732 | 0.210 | |

| PPR | Training | 0.834 | 0.119 |

| Test | 0.726 | 0.207 |

Another powerful technique is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking simulations can identify key interactions, such as hydrogen bonds, that are critical for binding. For instance, the predicted binding mode of certain urea compounds with Plasmodium berghei CDPK1 revealed that the urea groups form crucial H-bond interactions with acidic residues like Glu151 or Glu154 at the mouth of the ATP binding site. nih.gov These computational predictions of binding modes and affinities guide the optimization of lead compounds to enhance their potency and selectivity.

Advanced Materials Science Applications Derived from Supramolecular Principles

Functional Organic Crystals with Tunable Mechanical Properties

Recent advancements in materials science have unveiled the potential of organic molecular crystals to exhibit remarkable mechanical properties, such as ferroelasticity and superelasticity. These properties are rooted in the ability of the crystal lattice to undergo reversible deformation in response to external stress, a behavior that is highly dependent on the underlying molecular packing and intermolecular interactions.

Ferroelasticity is a phenomenon observed in certain crystalline materials where the application of mechanical stress can induce a reversible phase transition between two or more stable orientational states. This process is analogous to ferroelectricity and ferromagnetism. Superelasticity, a related phenomenon, involves a reversible stress-induced phase transformation that allows the material to recover its original shape upon the removal of a large strain. While these behaviors are well-documented in inorganic materials like shape-memory alloys, their manifestation in organic crystals is an emerging area of research.

The key to achieving ferroelasticity and superelasticity in organic crystals lies in the cooperative molecular motions that facilitate a displacive and reversible polymorphic or twinning transition. For diarylurea compounds, the hydrogen-bonded networks formed by the urea (B33335) moieties play a crucial role in providing the structural integrity and the potential for collective molecular rearrangement necessary for such mechanical responses. Although specific studies on the ferroelastic or superelastic properties of 1,3-bis(3-methylphenyl)urea are not extensively documented in the literature, the general principles of molecular design for mechanically responsive organic crystals suggest that the interplay of hydrogen bonding and π-π stacking interactions in its crystal structure could be conducive to such phenomena.

Research on other organic semiconductor crystals has demonstrated that ferroelastic transitions can be achieved when the molecular packing allows for cooperative molecular gliding and rotation. purdue.edu The absence of strong interlocking between neighboring aromatic cores and side chains is a critical factor. purdue.edu These findings provide a conceptual framework for exploring and potentially engineering ferroelasticity in diarylurea crystals, including this compound, by controlling their crystallization and polymorphic forms.

Crystal twinning is a form of deformation where a region of the crystal lattice takes on a symmetric but different orientation with respect to the parent crystal. Deformation twinning is a response to shear stress and is a mechanism for permanent shape change in a crystal. wikipedia.org In the context of adaptable materials, reversible twinning is a key mechanism underlying ferroelasticity. purdue.edu

The adaptability of a crystal to mechanical stress through twinning is governed by the energy required to initiate and propagate the twin boundary. In molecular crystals, this is intimately linked to the nature of the intermolecular forces. The hydrogen bonds in diarylurea crystals, for instance, can act as both anchors and pivots for molecular reorientation. The energy landscape of these interactions determines the feasibility and reversibility of twinning deformation.

While specific experimental data on the twinning behavior of this compound is limited, the general understanding of deformation in molecular crystals suggests that its lattice structure could support such mechanisms. The ability of the molecules to undergo cooperative displacement and rotation would be a key determinant of its crystal adaptability. researchgate.net The study of twinning in organic crystals is crucial for the development of flexible and robust materials for applications in areas such as flexible electronics and smart textiles.

Luminescent Materials and Chemosensors

The diarylurea scaffold can be functionalized to create molecules with specific recognition and signaling capabilities. By incorporating fluorogenic units, bis-urea derivatives can be designed as chemosensors that signal the presence of specific analytes through changes in their luminescence properties.

The design of fluorescent bis-urea receptors involves the integration of a fluorescent signaling unit with two urea groups that act as hydrogen bond donors for anion recognition. researchgate.netsci-hub.se The urea moiety is an effective and widely used functional group for binding anions due to the parallel arrangement of its N-H bonds, which creates a strong binding pocket.

Several strategies have been employed in the design of these receptors. A common approach is to link two urea functionalities with a spacer that can be either rigid or flexible. The choice of the spacer influences the preorganization of the binding sites and, consequently, the selectivity of the receptor for different anions. The fluorescent reporter group is typically an aromatic system that is sensitive to changes in its electronic environment. Upon anion binding, the electronic properties of the urea groups are altered, which in turn affects the photophysical properties of the fluorophore, leading to a detectable signal.

For instance, bis-urea receptors incorporating naphthalene (B1677914) or other aromatic moieties have been synthesized and their anion binding properties investigated. nih.gov The synthesis often involves the reaction of a diamine with an isocyanate bearing the fluorophore. The modular nature of this synthesis allows for the systematic variation of the spacer and the signaling unit to fine-tune the receptor's properties.

The sensing mechanism of fluorescent bis-urea receptors is based on the principles of host-guest chemistry, where the receptor (host) selectively binds to a specific analyte (guest). In the case of anion sensing, the urea N-H groups of the host form hydrogen bonds with the anion guest. This interaction can lead to a change in the fluorescence of the receptor through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state proton transfer (ESPT).

Fluorescence quenching is a common signaling mechanism in these systems. researchgate.net In the unbound state, the receptor may exhibit strong fluorescence. Upon binding an anion, a PET process can be initiated from the electron-rich anion-binding site to the excited fluorophore, resulting in a decrease in fluorescence intensity. The strength of the quenching effect often correlates with the binding affinity of the anion.

Alternatively, some bis-urea receptors are designed to exhibit a "turn-on" fluorescence response. In these cases, the receptor might be non-fluorescent or weakly fluorescent in its free form due to a quenching mechanism within the molecule. Anion binding can disrupt this internal quenching, leading to an enhancement of the fluorescence signal. researchgate.net The selectivity of the sensor for a particular anion is determined by the complementarity in size, shape, and charge between the anion and the binding pocket of the receptor.

Future Research Directions and Outlook

Novel Derivatization Strategies for Enhanced Functionality

Future research will likely explore the strategic chemical modification of the 1,3-Bis(3-methylphenyl)urea scaffold to introduce new functionalities. By appending specific chemical moieties to the phenyl rings, researchers can tailor the molecule's properties for a range of applications, such as anion recognition and catalysis.

One promising avenue is the introduction of chromogenic or fluorogenic groups. These additions would enable the derivatized compound to act as a sensor, signaling the presence of specific anions through a visible color change or fluorescent response. The design of such sensors would involve positioning hydrogen-bond-donating groups to create a specific binding pocket for the target anion. The binding event would then perturb the electronic structure of the appended signaling unit, leading to an observable optical response.

Another area of interest is the incorporation of catalytic moieties. By attaching catalytically active groups, it may be possible to create "supramolecular catalysts" where the urea (B33335) backbone serves to orient substrates for a specific chemical transformation. The self-assembly properties of the urea derivative could also be exploited to create organized reaction environments, potentially leading to enhanced reaction rates and selectivities.

Table 1: Potential Derivatizations of this compound and Their Envisioned Functions (Note: This table presents hypothetical derivatizations based on established principles in supramolecular chemistry, as specific research on derivatizing this compound is emerging.)

| Derivative Functional Group | Potential Application | Principle of Operation |

| Nitro (-NO2) | Anion Sensing | Enhances acidity of N-H protons for stronger anion binding. |

| Ferrocenyl | Redox Sensing | Electrochemical response upon anion binding. |

| Azobenzene | Photoswitching | Light-induced isomerization to control binding or assembly. |

| Chiral Amine | Asymmetric Catalysis | Creates a chiral environment for stereoselective reactions. |

Multicomponent Supramolecular Systems

The self-assembly of this compound into one-dimensional tapes via hydrogen bonding is a well-understood phenomenon in related diarylurea systems. Future research is expected to move beyond these single-component systems to explore the formation of more complex, multicomponent supramolecular structures. These systems, formed by the co-assembly of the urea derivative with other molecules (guests), could lead to materials with tunable properties and functions.

A key area of investigation will be the formation of supramolecular gels. By introducing appropriate guest molecules, it may be possible to disrupt or modify the hydrogen-bonding network of this compound in a controlled manner, leading to the formation of a three-dimensional gel network. rsc.org The properties of these gels, such as their mechanical strength and responsiveness to stimuli, could be tuned by the choice of guest molecule. For instance, the inclusion of photoresponsive guest molecules could lead to the development of light-sensitive gels.

Furthermore, the formation of co-crystals with guest molecules offers a pathway to new solid-state materials with tailored properties. The selection of guest molecules with specific functionalities could allow for the engineering of materials with desired optical, electronic, or magnetic properties. The steric hindrance provided by the meta-methyl groups on the phenyl rings of this compound is expected to play a crucial role in dictating the packing and guest inclusion in these multicomponent systems.

Advanced Computational Modeling for Complex Systems

Advanced computational modeling will be an indispensable tool for guiding the design and understanding the behavior of complex systems based on this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations will provide molecular-level insights into the non-covalent interactions that govern the self-assembly and guest-binding processes. acs.orgnih.gov

DFT calculations can be employed to predict the strength and geometry of hydrogen bonds between the urea molecules and with potential guest molecules. researchgate.netresearchgate.net This information is critical for designing derivatives with enhanced binding affinities for specific targets. For instance, DFT can be used to screen a library of potential derivatives to identify those with the optimal electronic properties for anion binding. nih.gov

Molecular dynamics simulations, on the other hand, can provide a dynamic picture of the self-assembly process. acs.org These simulations can reveal how individual molecules of this compound aggregate to form larger structures and how these structures evolve over time. MD simulations will also be crucial for understanding the mechanism of gel formation and for predicting the mechanical properties of the resulting gels. By simulating the behavior of these complex systems, researchers can gain a deeper understanding of the structure-property relationships and accelerate the discovery of new functional materials. nih.gov

Table 2: Illustrative Computational Parameters for Diarylurea Systems (Note: This table provides representative data from computational studies of similar diarylurea compounds to illustrate the types of insights gained, as specific published data for this compound is not widely available.)

| Computational Method | Parameter Calculated | Significance |

| Density Functional Theory (DFT) | Hydrogen Bond Energy | Predicts the stability of self-assembled structures. |

| Molecular Dynamics (MD) | Radial Distribution Function | Describes the local molecular packing and solvent organization. |

| DFT | Torsional Energy Profile | Reveals the conformational preferences of the molecule. |

| MD | Diffusion Coefficient | Characterizes the mobility of molecules within a supramolecular assembly. |

Emerging Applications in Smart Materials

The inherent responsiveness of the hydrogen bonds in this compound to external stimuli makes it a promising building block for a new generation of "smart" materials. These materials can change their properties in response to changes in their environment, such as temperature, pH, light, or the presence of specific chemicals.

One exciting area of application is in the development of self-healing materials. By incorporating this compound into a polymer matrix, it may be possible to create materials that can spontaneously repair themselves after damage. The principle behind this is the reversible nature of the hydrogen bonds. When the material is damaged, the hydrogen bonds are broken, but they can reform upon bringing the damaged surfaces back into contact, thus healing the material.

Another potential application is in the creation of stimuli-responsive polymers and gels. researchgate.net For example, by incorporating photo-switchable molecules as guests within a supramolecular gel of this compound, it may be possible to create a material that changes its mechanical properties in response to light. Such materials could find applications in areas such as soft robotics and drug delivery. The development of these smart materials will require a deep understanding of the interplay between the molecular design of the urea derivative and the macroscopic properties of the resulting material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.